molecular formula C8H6N2O B15135364 4aH-cinnolin-4-one

4aH-cinnolin-4-one

Cat. No.: B15135364
M. Wt: 146.15 g/mol
InChI Key: WONPVHBERUAJCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4aH-Cinnolin-4-one is a heterocyclic compound belonging to the cinnoline family. Cinnolines are bicyclic structures containing a benzene ring fused to a diazine ring. These compounds are significant in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, antimalarial, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4aH-Cinnolin-4-one can be synthesized through various methods. One common approach involves the cyclization of 2-nitrophenacylidene phenylhydrazones under base-catalyzed conditions. This reaction involves the intramolecular nucleophilic displacement of the nitro group by the ortho-side chain, leading to the formation of 3-substituted 1-phenylcinnolin-4-ones .

Industrial Production Methods: Industrial production of this compound typically involves the use of microwave-assisted synthesis. This method is efficient and allows for the rapid production of cinnoline derivatives by reacting 4-alkylpyridazine with nitrostyrene in dioxane/piperidine at elevated temperatures .

Chemical Reactions Analysis

Types of Reactions: 4aH-Cinnolin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include 3-alkylcinnolines, 1,4-dihydro-3-alkylcinnolines, and various substituted cinnoline derivatives .

Scientific Research Applications

4aH-Cinnolin-4-one has a wide range of applications in scientific research:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.

    Biology: The compound exhibits significant antibacterial and antifungal activities, making it a potential candidate for developing new antimicrobial agents.

    Medicine: Due to its antitumor properties, this compound is being investigated for its potential use in cancer therapy.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

Comparison with Similar Compounds

  • Quinoline
  • Isoquinoline
  • Phthalazine
  • Quinoxaline
  • Quinazoline

Properties

Molecular Formula

C8H6N2O

Molecular Weight

146.15 g/mol

IUPAC Name

4aH-cinnolin-4-one

InChI

InChI=1S/C8H6N2O/c11-8-5-9-10-7-4-2-1-3-6(7)8/h1-6H

InChI Key

WONPVHBERUAJCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C(=NN=CC2=O)C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.